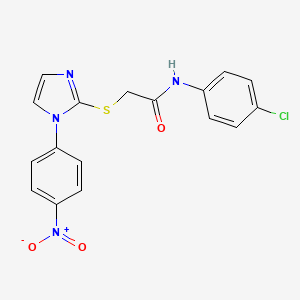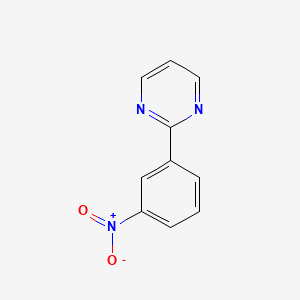
2-(3-Nitrophenyl)pyrimidine
Vue d'ensemble
Description
2-(3-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2-(3-Nitrophenyl)pyrimidine involves several stages. One method involves the reaction of 3-nitrobenzamidine hydrochloride with potassium hydroxide in dichloromethane and water . Another stage involves the reaction of the resulting compound with 1,2,3-triazine in acetonitrile at 60°C for 5 hours .Applications De Recherche Scientifique
- Pyrimidines display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
- The methods of application or experimental procedures for these studies often involve in vitro and in vivo models of inflammation .
- The outcomes of these studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Pyrimidine derivatives have been reported to have anticancer activity . They have been designed and synthesized as potential innovative anticancer agents .
- The methods of application often involve in vitro cytotoxic activities against various types of tumors .
- The outcomes of these studies reveal that certain pyrimidine derivatives induce a significant decrease in cell viability in all the tested tumor cell lines .
- Pyrimidine derivatives have been studied as potential chemotherapeutic agents . They have been designed and synthesized as inhibitors of certain proteins involved in cancer pathogenesis .
- The methods of application often involve in vitro studies on cancer cell lines .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent inhibitory activity against these proteins .
- Pyrimidine derivatives have been studied as potential inhibitors of mitotic kinesin . They have been designed and synthesized as inhibitors of this protein involved in cell division .
- The methods of application often involve in vitro studies on cell lines .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent inhibitory activity against this protein .
- Pyrimidine derivatives display a range of pharmacological effects including antioxidants . They have been studied for their potential to reduce the risk of chronic diseases by diminishing oxidative damage .
- The methods of application or experimental procedures for these studies often involve in vitro and in vivo models of oxidative stress .
- The outcomes of these studies reveal that certain pyrimidine derivatives exhibit potent antioxidant effects .
- Pyrimidine derivatives have been studied for their potential antibacterial activity . They have been designed and synthesized as potential antibacterial agents .
- The methods of application often involve in vitro studies on various bacterial strains .
- The outcomes of these studies reveal that certain pyrimidine derivatives show good antibacterial activity against the tested microorganisms .
Anti-inflammatory Applications
Anticancer Applications
Chemotherapeutic Applications
Mitotic Kinesin Inhibitor Applications
Antioxidant Applications
Antibacterial Applications
- Pyrimidine derivatives have been studied for their potential antihypertensive effects . They are believed to inhibit the overactivation of the Renin-angiotensin system, which is a primary cause of hypertension .
- The methods of application often involve in vitro and in vivo studies on models of hypertension .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent antihypertensive activity .
- Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
- The methods of application often involve in vitro and in vivo studies on models of AIDS .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent activity against AIDS .
- Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
- The methods of application often involve chemical reactions in the lab .
- The outcomes of these studies reveal that certain pyrimidine derivatives can be used to synthesize a wide variety of heterocyclic compounds .
- For instance, a compound with a benzo[d]-[1,3]-dioxole group was found to have potent antimicrobial activity .
- The methods of application often involve in vitro studies on various microbial strains .
- The outcomes of these studies reveal that certain pyrimidine derivatives show good antimicrobial activity against the tested microorganisms .
Antihypertensive Applications
Chemotherapy of AIDS
Synthesis of Heterocyclic Compounds
Antimicrobial Applications
- Pyrimidine derivatives have been studied for their potential antiviral effects . They are believed to inhibit the replication of certain viruses .
- The methods of application often involve in vitro and in vivo studies on models of viral infections .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent antiviral activity .
- Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
- The methods of application often involve in vitro and in vivo studies on models of AIDS .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent activity against AIDS .
- Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
- The methods of application often involve chemical reactions in the lab .
- The outcomes of these studies reveal that certain pyrimidine derivatives can be used to synthesize a wide variety of heterocyclic compounds .
- For instance, a compound with a benzo[d]-[1,3]-dioxole group was found to have potent antimicrobial activity .
- The methods of application often involve in vitro studies on various microbial strains .
- The outcomes of these studies reveal that certain pyrimidine derivatives show good antimicrobial activity against the tested microorganisms .
Antiviral Applications
Chemotherapy of AIDS
Synthesis of Heterocyclic Compounds
Antimicrobial Applications
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKRCJBHJYYSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)pyrimidine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)
![N-[(4-Methoxythian-4-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422318.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2422320.png)
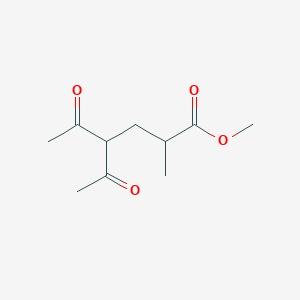
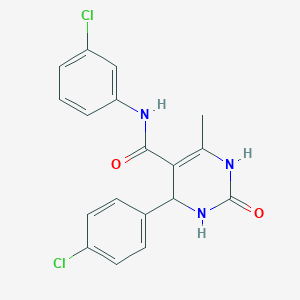
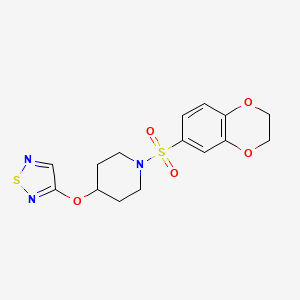
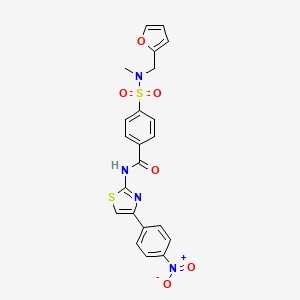
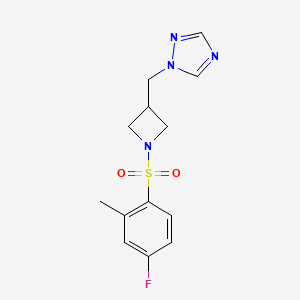
![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2422334.png)
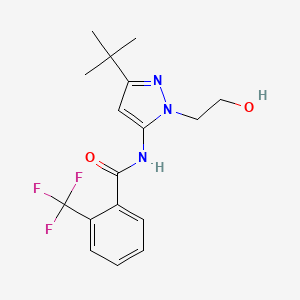
![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)
